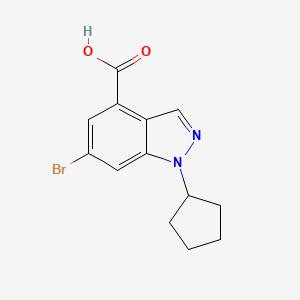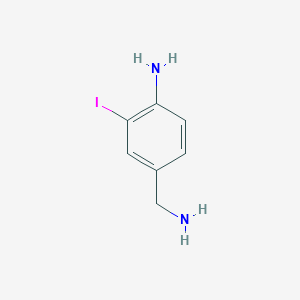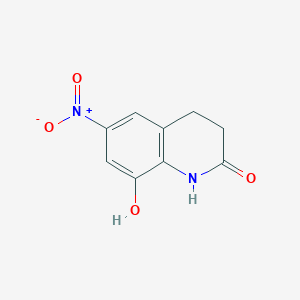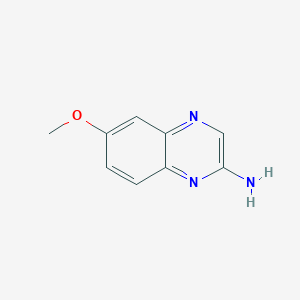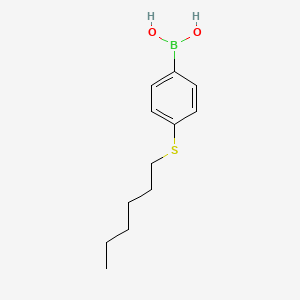
3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as theobromine, is a naturally occurring compound found in cocoa beans, tea leaves, and other plants. It is a bitter alkaloid of the methylxanthine class, closely related to caffeine and theophylline. Theobromine is known for its stimulant effects, though it is milder compared to caffeine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Theobromine can be synthesized through various methods. One common synthetic route involves the methylation of xanthine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield theobromine .
Industrial Production Methods
Industrial production of theobromine often involves the extraction from natural sources, such as cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents like ethanol or methanol. The extract is purified through crystallization to obtain pure theobromine .
Chemical Reactions Analysis
Types of Reactions
Theobromine undergoes various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form xanthine derivatives.
Reduction: Reduction of theobromine can yield dihydrotheobromine.
Substitution: Theobromine can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: Xanthine derivatives.
Reduction: Dihydrotheobromine.
Substitution: Various N-alkyl and N-acyl theobromine derivatives.
Scientific Research Applications
Theobromine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other methylxanthines and related compounds.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including bronchodilation, diuresis, and vasodilation.
Industry: Used as a bittering agent in food and beverages, and as an additive in pharmaceuticals.
Mechanism of Action
Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels. Theobromine also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another methylxanthine with stronger stimulant effects.
Theophylline: Similar to theobromine but with more pronounced bronchodilator effects.
Xanthine: The parent compound of theobromine, caffeine, and theophylline.
Uniqueness
Theobromine is unique in its mild stimulant effects compared to caffeine and theophylline. It has a longer half-life in the human body, leading to prolonged effects. Additionally, theobromine’s bronchodilator and vasodilator properties make it useful in treating respiratory and cardiovascular conditions .
Properties
CAS No. |
82448-39-3 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3,8-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-3-8-4-5(9-3)11(2)7(13)10-6(4)12/h1-2H3,(H,8,9)(H,10,12,13) |
InChI Key |
PMVNCSJILAJACU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Bromo-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B8786201.png)
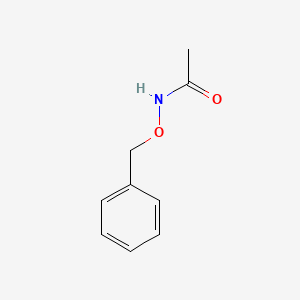

![2-(5-Phenyl-1H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B8786238.png)

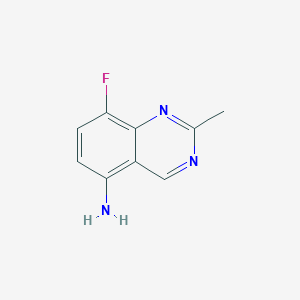
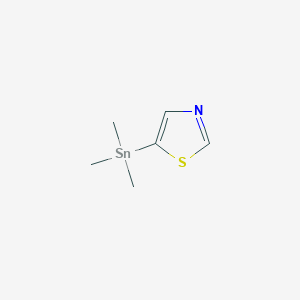
![2-Thiazolamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B8786262.png)
